

Toxicological Profile of Nicotine 1-N-oxide: A Technical Guide

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Compound of Interest

Compound Name: Nicotine 1-N-oxide

CAS No.: 63551-14-4

Cat. No.: B1209775

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Executive Summary

Nicotine 1-N-oxide (NNO) represents a critical oxidative metabolite of nicotine, distinct in its pharmacological inactivity and stability profile. Unlike its parent compound, NNO exhibits a significantly higher safety margin with negligible affinity for nicotinic acetylcholine receptors (nAChRs). However, its relevance in modern toxicology has surged with the advent of Electronic Nicotine Delivery Systems (ENDS), where it serves as a primary marker of e-liquid aging and oxidative degradation.

This guide provides a definitive technical analysis of NNO, synthesizing its metabolic pathways, toxicological endpoints, and behavior under thermal stress. It further details validated LC-MS/MS protocols for its quantification, offering a self-contained resource for analytical and safety assessments.

Chemical & Physical Characterization[1][2][3]

NNO exists as a chiral N-oxide, primarily formed at the pyrrolidine nitrogen of the nicotine molecule. It is chemically distinct from other oxidative byproducts like cotinine due to its potential for reversible reduction.

Property	Specification
IUPAC Name	(1'S, 2'S)-1-methyl-2-(3-pyridyl)pyrrolidine 1-oxide
CAS Number	491-26-9 (trans), 51095-86-4 (cis)
Molecular Formula	C ₁₀ H ₁₄ N ₂ O
Molecular Weight	178.23 g/mol
Precursor	(S)-Nicotine (via N-oxidation)
Isomerism	Exists as diastereomers: trans (major) and cis (minor)
Solubility	Highly soluble in water, ethanol, and methanol
Thermal Stability	Unstable. Undergoes Meisenheimer rearrangement to 1,2-oxazine derivatives at >150°C.

Metabolism & Biotransformation[5][6]

Unlike the primary metabolic route of nicotine (C-oxidation via CYP2A6 to cotinine), NNO is formed via N-oxidation catalyzed primarily by Flavin-containing Monooxygenases (FMO), specifically FMO3.

The "Recycling" Pathway

A unique toxicokinetic feature of NNO is its reversibility. While CYP2A6 activity leads to stable metabolites (cotinine), NNO can be reduced back to nicotine by cytosolic reductases or gut microbiota. This "recycling" implies that systemic exposure to NNO can serve as a secondary, delayed reservoir for nicotine.

Metabolic Pathway Diagram

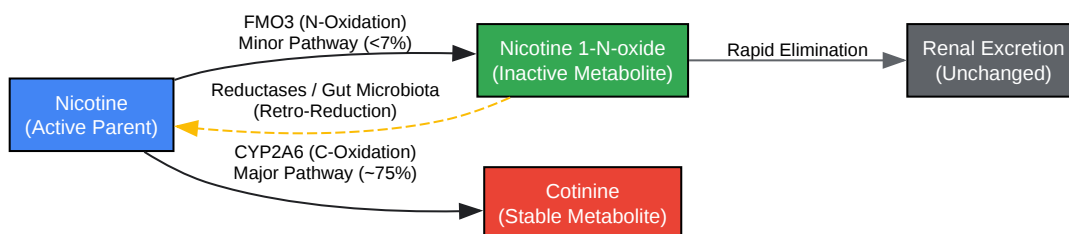


Figure 1: Biotransformation of Nicotine showing the reversible N-oxidation pathway mediated by FMO3.

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Pharmacodynamics & Receptor Interaction

The toxicological safety of NNO is grounded in its lack of pharmacological potency. Structural studies indicate that the addition of the oxygen atom at the pyrrolidine nitrogen disrupts the cationic- π interaction required for high-affinity binding to the tryptophan residue in the nAChR binding pocket.

- **Receptor Affinity:** NNO exhibits negligible binding affinity for
and
nAChR subtypes compared to nicotine (
values are orders of magnitude higher).
- **Functional Activity:** In vivo assays demonstrate that NNO does not elicit significant discriminative stimulus effects or locomotor sensitization characteristic of nicotinic agonists.

Toxicological Profile

The toxicity profile of NNO is characterized by low acute toxicity and a lack of genotoxic potential, supporting the hypothesis that N-oxidation functions as a detoxification pathway.

Acute Toxicity Data

Quantitative comparisons reveal NNO is significantly less lethal than its parent compound.

Endpoint	Species	Route	LD50 (Nicotine)	LD50 (Nicotine 1-N-oxide)	Toxicity Ratio (Nic/NNO)
Acute Lethality	Rat	Oral	~50 mg/kg	195 mg/kg	~1 : 4
Acute Lethality	Rat	I.P.	14.6 mg/kg	615 mg/kg	~1 : 42
Acute Lethality	Mouse	I.V.	7.1 mg/kg	> 100 mg/kg	> 1 : 14

Genotoxicity & Carcinogenicity

- Ames Test: Consistently Negative across standard Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9).
- Micronucleus Assay: Negative in in vivo mouse and hamster studies.
- Carcinogenicity: No evidence of tumorigenicity in long-term dietary studies. Unlike secondary amines, NNO is not a direct precursor to N-nitrosamines (like NNN) unless reduced first.

Relevance in ENDS (E-Cigarettes)

In the context of vaping products, NNO serves as a primary stability indicator. Its presence correlates with the age of the e-liquid and exposure to oxygen.

Thermal Degradation & Pyrolysis

While NNO itself is non-toxic, its behavior during the vaping process (heating) is critical. NNO is thermally unstable and undergoes Meisenheimer rearrangement at temperatures common in vaping coils (>150°C).

- Reaction: NNO

2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[1]

- Implication: NNO has low transfer efficiency to the aerosol in its intact form. It largely degrades or reduces back to nicotine. Therefore, high NNO levels in a liquid do not necessarily translate to high NNO exposure for the user, but they do indicate product degradation and potential formation of thermal breakdown products.

Analytical Methodologies

To accurately assess NNO in biological matrices or e-liquids, a robust LC-MS/MS protocol is required. The following protocol distinguishes NNO from isobaric interferences.

Protocol: LC-MS/MS Quantification[6][7]

Objective: Quantify **Nicotine 1-N-oxide** in plasma or e-liquid.

Reagents:

- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or Ammonium Acetate.[2]
- Mobile Phase B: Acetonitrile (LC-MS grade).
- Column: Phenomenex Gemini NX-C18 (3 μ m, 100 x 2.0 mm) or HILIC equivalent.

Instrument Parameters:

- Ionization: ESI Positive Mode.
- Spray Voltage: 4500 V.
- Source Temp: 500°C.

MRM Transitions (Multiple Reaction Monitoring):

Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Notes
Nicotine	163.2	130.1	25	Quantifier
Cotinine	177.2	98.1	28	Quantifier
Nicotine 1-N-oxide	179.1	148.1	22	Unique Transition
Nicotine 1-N-oxide	179.1	130.1	30	Qualifier (Common fragment)

Analytical Workflow Diagram

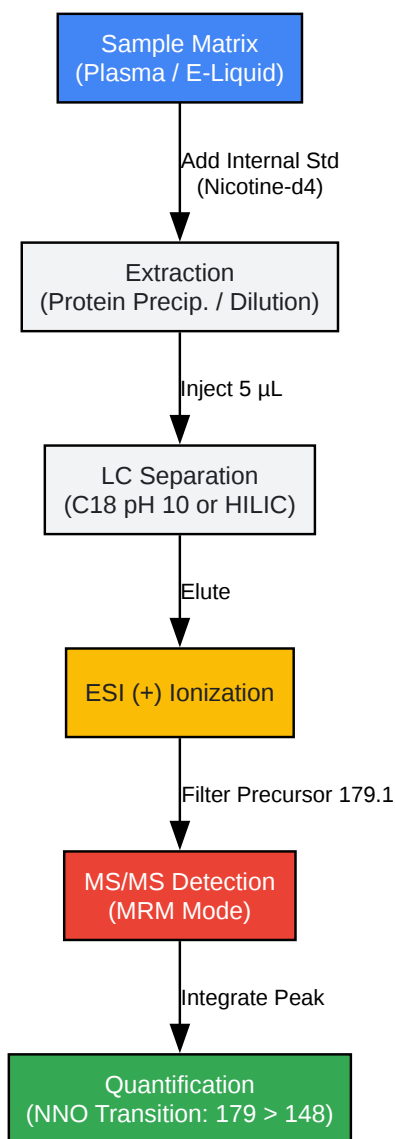


Figure 2: LC-MS/MS Workflow for the specific quantification of Nicotine 1-N-oxide.

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